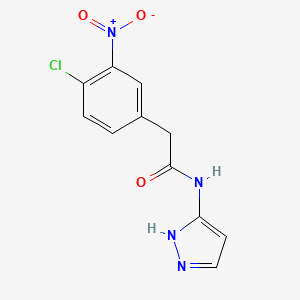
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic organic compound that features a chloro-nitrophenyl group and a pyrazolyl group connected via an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.
Unique Features: The combination of a chloro-nitrophenyl group and a pyrazolyl group may confer unique biological activities or chemical reactivity.
List of Similar Compounds
- 2-(4-Chlorophenyl)-N-(3-pyrazolyl)acetamide
- 2-(3-Nitrophenyl)-N-(3-pyrazolyl)acetamide
- 2-(4-Chloro-3-nitrophenyl)-N-(1-pyrazolyl)acetamide
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
生物活性
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by various studies and findings.
The compound features a chloro and nitro substituent on the phenyl ring, which influences its biological activity. The presence of the pyrazole moiety is also significant, as it is known for various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer activities.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including this compound, show significant antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its MIC against several bacterial strains.
- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| E. coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
Anticancer Activity
The compound's anticancer properties have been explored through various mechanisms:
- Mechanism of Action : It is believed to induce cytotoxic effects through DNA intercalation and the generation of reactive intermediates following bioreduction of the nitro group .
- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can inhibit cell proliferation effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several pyrazole derivatives, including our compound, showing that it had an MIC range from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antimicrobial potential .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of the compound in various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells.
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, emphasizing that electron-withdrawing groups like nitro enhance biological activity while bulky substituents may reduce efficacy .
属性
分子式 |
C11H9ClN4O3 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC 名称 |
2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17) |
InChI 键 |
WGEHGYWSFGZUPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















